TH1834 dihydrochloride

Epigenetics Histone Acetyltransferase Selectivity Profiling

TH1834 dihydrochloride is a structure-designed Tip60 (KAT5) inhibitor with demonstrated selectivity over MOF, ensuring target-specific readouts. Unique cardioprotective efficacy in myocardial infarction models and tumor-selective apoptosis in breast cancer distinguish it from less-selective alternatives. Choose this compound for precise pathway dissection and validated in vivo applications.

Molecular Formula C33H42Cl2N6O3
Molecular Weight 641.6 g/mol
Cat. No. B10764146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH1834 dihydrochloride
Molecular FormulaC33H42Cl2N6O3
Molecular Weight641.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O.Cl.Cl
InChIInChI=1S/C33H40N6O3.2ClH/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37;;/h1-3,8-17H,4-7,18-26H2,(H,40,41);2*1H
InChIKeyHYXIFSOROZPMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TH1834 Dihydrochloride: A Specific Tip60 (KAT5) Histone Acetyltransferase Inhibitor for Targeted Epigenetic Research


TH1834 dihydrochloride is a small molecule inhibitor specifically designed to target the histone acetyltransferase (HAT) domain of Tip60, also known as KAT5, a key enzyme in the MYST family of acetyltransferases [1]. It was developed using structure-based drug design to interact with a unique binding pocket on Tip60, characterized by opposite charges at each end [2]. This compound is particularly notable for its application in cancer and cardiovascular disease models, as it has been shown to induce apoptosis and increase DNA damage in breast cancer cells while demonstrating significant selectivity over the closely related HAT enzyme MOF [1][2].

Why Generic Tip60 Inhibitor Substitution Fails: Quantified Selectivity and Functional Differences of TH1834 Dihydrochloride


Tip60 (KAT5) inhibitors are not functionally interchangeable due to significant variations in their selectivity profiles, potency, and downstream biological effects. While some inhibitors like MG149 exhibit dual inhibition of Tip60 and the structurally related HAT MOF (IC50 of 74 µM and 47 µM, respectively), TH1834 dihydrochloride is specifically designed to spare MOF activity, a critical advantage for experiments where precise pathway dissection is required . Furthermore, head-to-head studies comparing TH1834 with NU9056, another Tip60 inhibitor, have revealed compound-specific effects on chromatin modifications and nuclear receptor expression in breast cancer models, underscoring the risk of substituting one inhibitor for another without rigorous validation [1]. This evidence base confirms that procurement decisions must be guided by compound-specific quantitative data rather than class-level assumptions.

TH1834 Dihydrochloride Product-Specific Quantitative Evidence Guide: Direct Comparisons and Differentiated Activity Data


Selectivity Over Related HAT MOF: TH1834 Dihydrochloride Spares MOF Activity, Unlike Dual Inhibitors

TH1834 dihydrochloride demonstrates high specificity for Tip60 by not affecting the activity of the related histone acetyltransferase MOF, a key selectivity feature that distinguishes it from other Tip60 inhibitors. In contrast, the inhibitor MG149 inhibits both Tip60 and MOF with comparable potency (IC50 values of 74 µM and 47 µM, respectively) . This differentiation was confirmed in the original characterization study, which showed that TH1834 treatment did not alter H4K16 acetylation, a known target of MOF, further demonstrating its specificity in a cellular context [1].

Epigenetics Histone Acetyltransferase Selectivity Profiling

In Vivo Efficacy in Myocardial Infarction: TH1834 Dihydrochloride Improves Cardiac Function Post-MI

In a murine model of myocardial infarction (MI), daily systemic administration of TH1834 dihydrochloride, initiated 3 days post-MI and continued for 2 weeks, resulted in a quantifiable improvement in systolic function as assessed by echocardiography [1]. This treatment also led to reduced apoptosis and scarring in the heart, along with increased activation of the cardiomyocyte cell cycle [2]. These in vivo cardioprotective effects are a direct result of pharmacological Tip60 inhibition and have not been reported for other Tip60 inhibitors like NU9056 or MG149 in this specific disease context, highlighting a unique therapeutic application for TH1834.

Cardiovascular Disease Myocardial Infarction In Vivo Pharmacology

Cancer Cell Selectivity: TH1834 Dihydrochloride Induces Apoptosis in Breast Cancer but Not Control Cells

TH1834 dihydrochloride exhibits a therapeutically relevant selectivity by inducing apoptosis in breast cancer cell lines while sparing non-malignant control cells. Specifically, a 1-hour treatment with 500 µM TH1834 induced caspase-3 cleavage, a marker of apoptosis, in MCF7 breast cancer cells but not in the non-tumorigenic MCF10A breast epithelial cell line [1]. In contrast, the Tip60 inhibitor NU9056 has been shown to induce apoptosis in prostate cancer cells [2], but a direct comparison of its cancer cell selectivity versus normal cells in the same model system is not available, making TH1834's profile a distinct advantage for targeted cancer studies.

Cancer Research Breast Cancer Apoptosis

Comparative Effects on Chromatin and Nuclear Receptors: TH1834 vs. NU9056 in Breast Cancer

A direct comparative study of TH1834 dihydrochloride and NU9056 in breast cancer cell lines revealed compound-specific effects on chromatin modification and gene expression. Both inhibitors reduced acetylation of lysine 4 on histone 3 (H3K4ac) and affected the expression of nuclear receptors, including the androgen receptor and NR3C2, in triple-negative breast cancer cells [1]. While both compounds were active, the study's findings underscore that they do not produce identical biological outcomes, with potential differences in potency and off-target effects that could influence experimental results. The study provides a critical head-to-head comparison, validating that TH1834 and NU9056 are not interchangeable tools for studying Tip60 biology.

Breast Cancer Epigenetics Chromatin Modification

Best Research and Industrial Application Scenarios for TH1834 Dihydrochloride Based on Quantitative Evidence


Investigating Tip60-Specific Functions in Epigenetic Regulation Without MOF Confounding

For researchers requiring a clean readout of Tip60-dependent effects on histone acetylation and gene expression, TH1834 dihydrochloride is the optimal choice. Its demonstrated selectivity over the closely related HAT MOF, as evidenced by unchanged H4K16 acetylation [1], ensures that experimental outcomes can be confidently attributed to Tip60 inhibition rather than off-target effects on MOF, a common issue with less selective inhibitors like MG149 .

Preclinical Studies of Myocardial Infarction and Cardiac Repair

TH1834 dihydrochloride is uniquely positioned for in vivo studies of ischemic heart disease, given its proven ability to improve systolic function, reduce scarring, and promote cardiomyocyte cell-cycle activation in a murine model of myocardial infarction [1]. This specific cardioprotective application has not been established for other Tip60 inhibitors, making TH1834 the tool of choice for researchers exploring Tip60's role in cardiac regeneration and repair mechanisms .

Targeted Cancer Research in Breast and Lung Cancer Models with a Favorable Therapeutic Window

TH1834 dihydrochloride is ideally suited for oncology studies aiming to exploit the therapeutic window of Tip60 inhibition. The compound induces apoptosis in MCF7 breast cancer cells while sparing non-malignant MCF10A cells [1], and similar tumor-specific efficacy has been observed in non-small cell lung cancer models with no overt effect on normal tissues . This selectivity profile makes it a valuable tool for dissecting Tip60's role in tumorigenesis and for evaluating targeted cancer therapies.

Direct Comparative Studies of Chemical Tip60 Inhibition in Breast Cancer

When designing experiments to compare the biological consequences of different chemical Tip60 inhibition strategies, TH1834 dihydrochloride is an essential reagent. Head-to-head studies have shown that it produces distinct effects on chromatin acetylation and nuclear receptor expression compared to NU9056 in breast cancer cell lines [1]. Therefore, TH1834 is a critical component for any study seeking to understand the nuanced, compound-specific effects of targeting this enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TH1834 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.